rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4

Vue d'ensemble

Description

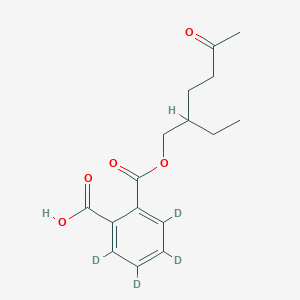

rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4: is a stable isotope-labeled compound used primarily as a reference standard in various analytical applications. It is a metabolite of phthalates, which are commonly used as plasticizers in the production of flexible plastics . The compound is characterized by the presence of deuterium atoms, which makes it useful in mass spectrometry and other analytical techniques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 typically involves the esterification of phthalic acid with 2-ethyl-5-oxohexanol-d4. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in its neat form .

Analyse Des Réactions Chimiques

Types of Reactions: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed:

Oxidation: Phthalic acid derivatives.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Various substituted phthalate esters

Applications De Recherche Scientifique

rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is widely used in scientific research, including:

Analytical Chemistry: As a reference standard in mass spectrometry for the quantification of phthalate metabolites in biological samples

Environmental Studies: Used to study the environmental fate and transport of phthalates.

Toxicology: Helps in understanding the metabolic pathways and toxicological effects of phthalates in living organisms

Industrial Applications: Employed in quality control processes to ensure the safety and compliance of plastic products

Mécanisme D'action

The mechanism of action of rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 involves its interaction with various enzymes and receptors in biological systems. The compound is metabolized by esterases to produce monoesters and phthalic acid, which can then interact with cellular pathways. These interactions can affect cellular functions and lead to various biological effects .

Comparaison Avec Des Composés Similaires

Mono(2-ethyl-5-oxohexyl) Phthalate: The non-deuterated version of the compound.

Mono(2-ethylhexyl) Phthalate: Another phthalate metabolite with a similar structure but without the keto group.

Di(2-ethylhexyl) Phthalate: A commonly used plasticizer with two ester groups

Uniqueness: rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium labeling allows for precise quantification and differentiation from other similar compounds in complex mixtures .

Activité Biologique

Rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 (MEOHP-d4) is a deuterated form of the metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Understanding the biological activity of MEOHP-d4 is crucial due to its implications in human health, particularly concerning endocrine disruption and reproductive toxicity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological effects associated with MEOHP-d4.

- Chemical Name : this compound

- CAS Number : 679789-44-7

- Molecular Formula : C16H16D4O5

- Molecular Weight : 296.35 g/mol

- Purity : >95% .

Endocrine Disruption

MEOHP-d4, like its parent compound DEHP, has been identified as an endocrine-disrupting chemical (EDC). EDCs can interfere with hormone signaling pathways, potentially leading to various health issues. The primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), has been shown to bind to peroxisome proliferator-activated receptors (PPARs), which play significant roles in lipid metabolism and glucose homeostasis .

Key Findings on Endocrine Disruption:

- Reproductive Toxicity : Animal studies indicate that exposure to DEHP and its metabolites can lead to reduced testosterone levels and developmental abnormalities in male reproductive organs . MEOHP-d4 may exhibit similar effects due to its structural similarity to MEHP.

- Metabolic Effects : MEOHP-d4 disrupts lipid metabolism and glucose regulation, potentially contributing to obesity and diabetes .

Toxicological Studies

A variety of studies have investigated the toxicological effects of MEOHP and its parent compound DEHP. These studies often focus on reproductive outcomes and metabolic disruptions.

Case Studies

-

Prenatal Exposure and Birth Outcomes :

A systematic review highlighted that maternal exposure to DEHP is associated with adverse pregnancy outcomes such as preterm delivery and low birth weight. The review emphasized the need for further investigation into the specific roles of metabolites like MEOHP-d4 . -

Metabolite Correlation Studies :

Research indicated that urinary concentrations of MEOHP were significantly higher than MEHP in various populations, suggesting differential metabolism of phthalates . This finding underscores the importance of considering metabolites when assessing exposure risks.

The biological activity of MEOHP-d4 can be attributed to several mechanisms:

Propriétés

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19)/i4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNFKHKKHNSSL-UGWFXTGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477204 | |

| Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679789-44-7 | |

| Record name | rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.